7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H11N3/c1-5-2-8-3-6-7(5)10-4-9-6/h4-5,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
YVHBWROHVJKUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through various methods. One common approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,5-a]pyridine: Also used in drug discovery for its potential therapeutic properties.
Uniqueness
7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₁N₃
- CAS Number : 87673-88-9
- Molecular Weight : 137.18 g/mol
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance, a study involving various substituted imidazo compounds demonstrated potent cytotoxic effects against multiple cancer cell lines including A549 (lung cancer) and HCT116 (colon cancer). The IC₅₀ values for these compounds ranged from 6.76 µg/mL to 202.08 µg/mL, indicating promising activity compared to standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC₅₀ (µg/mL) | Control IC₅₀ (µg/mL) |
|---|---|---|---|
| 7f | HCT116 | 6.76 | 77.15 |
| 7d | HCT116 | 43 | 77.15 |
| 7a | A549 | 93.1 | 371.36 |
The anticancer activity of 7-methyl derivatives appears to be mediated through several mechanisms:
- Cell Cycle Arrest : Compounds induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Enhanced expression of pro-apoptotic proteins and inhibition of anti-apoptotic proteins have been observed.
- Molecular Docking Studies : These studies suggest favorable interactions with key proteins involved in apoptosis and cell proliferation, such as Caspase 9 and MDM2 .
Antimicrobial Activity
Imidazo[4,5-c]pyridine derivatives also demonstrate antimicrobial properties. A study reported significant activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.79 µM to 0.50 µM. This suggests potential applications in treating infections caused by resistant strains of bacteria .
Case Study 1: Anticancer Efficacy
In a recent study published in Nature, a series of imidazo compounds were tested for their anticancer efficacy against colorectal carcinoma (HCT116). The most promising compound exhibited an IC₅₀ value of 6.76 µg/mL, significantly lower than the control drug (5-fluorouracil). The study highlighted the compound's ability to enhance apoptotic pathways through various molecular interactions .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial activity of imidazo derivatives against Mycobacterium species. The results indicated that these compounds were effective at low concentrations, showcasing their potential as broad-spectrum antimicrobials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
